1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Description
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a pyrazole-derived amine salt with the molecular formula C₈H₁₆Cl₂N₃. The compound features a 3,5-dimethylpyrazole core linked to an ethylamine chain, protonated as a dihydrochloride salt to enhance stability and solubility.
Notably, this compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, commercial demand, or efficacy compared to emerging analogs . Its dihydrochloride form likely improves bioavailability compared to the free base, a common strategy for amine-containing pharmaceuticals .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXTOOOKPSVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like glacial acetic acid to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, in anticancer therapies. For instance, copper(II) complexes containing pyrazole ligands have shown promising results in inducing apoptosis in cancer cells by increasing reactive oxygen species (ROS) production .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have suggested that compounds similar to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine can modulate inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases .
Agricultural Applications
Pesticides and Herbicides
The unique structure of pyrazole derivatives has led to their use in developing novel pesticides and herbicides. They can inhibit specific enzymes in pests or weeds, providing an effective means of crop protection without harming beneficial organisms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS production | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Pyrazole | Hydrazine + 1,3-Dicarbonyl compound | High |
| Alkylation | Ethyl halide + base | Moderate |
| Methylation | Methyl iodide + base | High |
| Hydrochloride Formation | HCl treatment | Quantitative |
Case Study 1: Anticancer Research
A study published in Dalton Transactions examined copper(II) complexes with pyrazole ligands. The complexes were tested on various cancer cell lines, showing significant G2/M phase arrest and apoptosis induction through ROS pathways . These findings suggest that derivatives like this compound could enhance anticancer drug efficacy.
Case Study 2: Antimicrobial Efficacy
Research conducted on several pyrazole derivatives demonstrated their effectiveness against common bacterial strains. The study utilized disc diffusion methods to assess antimicrobial activity and found that compounds with similar structures exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anti-inflammatory effects could result from the modulation of signaling pathways involved in inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Amine Derivatives
Key Observations :
- The pyrimidine-based compound () replaces the pyrazole with a pyrimidine ring, significantly changing electronic properties and hydrogen-bonding capacity .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Findings :
- The target compound’s discontinuation () may reflect inferior performance in solubility or efficacy compared to newer analogs like the ethyl-substituted variant .
- The sulfonyl-indole derivative () demonstrates how functional group additions (e.g., sulfonyl) can drastically alter lipophilicity and target selectivity .
Biological Activity
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, a compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol, is gaining attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its potential applications in medicinal chemistry.
- Chemical Name : 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
- CAS Number : 1239479-62-9
- Molecular Formula : C7H14ClN3
- Molecular Weight : 175.66 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. Its efficacy was evaluated against various strains of bacteria, demonstrating significant activity particularly against Gram-positive bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
The compound exhibited a complete bactericidal effect on S. aureus and E. coli within 8 hours of exposure, indicating its potential as a therapeutic agent against bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against several fungal strains, with results indicating moderate to high efficacy.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.030 mg/mL |
| Aspergillus niger | 0.040 mg/mL |
These findings suggest that the compound could be a candidate for further development in antifungal therapies .
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with fungal cell membrane integrity. The pyrazole ring structure is known for its role in interacting with biological macromolecules, which may enhance the compound's pharmacological effects .
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of this compound:
- Study on Antimicrobial Properties :
- Pharmacokinetics and Toxicity :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the molecular structure of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride?
- Methodological Answer : Structural confirmation typically involves a combination of spectroscopic and crystallographic techniques.
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify the pyrazole ring protons (δ ~6.0–7.0 ppm) and ethylamine backbone (δ ~1.2–2.5 ppm). The dihydrochloride salt may shift proton signals due to hydrogen bonding.
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 240.17 (CHClN) with fragmentation patterns matching the pyrazole and ethylamine moieties.
- Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous confirmation, grow crystals in polar solvents (e.g., ethanol/water) and refine using programs like SHELXL . The dihydrochloride salt’s hydrogen-bonding network can be resolved using anisotropic displacement parameters.
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Focus on reaction conditions and purification strategies:
- Stepwise Synthesis : Start with 3,5-dimethylpyrazole, perform alkylation with ethylamine under controlled pH (e.g., using NaHCO to avoid over-alkylation).
- Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt. Monitor stoichiometry (2:1 HCl ratio) via pH titration.
- Purification : Use recrystallization from ethanol/water mixtures (80:20 v/v) to isolate pure crystals, as described for analogous pyrazole derivatives .
Advanced Research Questions
Q. What experimental strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine computational and biochemical approaches:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., histamine receptors or kinases). The pyrazole ring’s nitrogen atoms may act as hydrogen-bond acceptors.
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (k/k) in real-time.
- In Vitro Assays : Test inhibition of enzymatic activity (e.g., using fluorogenic substrates) at varying compound concentrations (0.1–100 µM). For example, similar pyrazole derivatives have been used in proteomics studies to investigate protein interactions .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for dihydrochloride salts?
- Methodological Answer : Address discrepancies via high-resolution SCXRD and refinement protocols:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).
- Hydrogen Atom Refinement : Apply the SHELXL "HFIX" command to model H atoms in positions consistent with Cl···H–N interactions. Anisotropic refinement of Cl ions improves accuracy .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and ensure hydrogen-bonding networks comply with geometric restraints .
Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For dihydrochloride salts, expect stability up to ~200°C, with HCl loss at higher temperatures.
- Mass Spectrometry : Identify degradation products (e.g., free base or oxidized pyrazole derivatives) via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
